molecular formula C11H12O5 B6152710 methyl 5-formyl-2,4-dimethoxybenzoate CAS No. 39503-63-4

methyl 5-formyl-2,4-dimethoxybenzoate

Cat. No. B6152710
CAS RN: 39503-63-4
M. Wt: 224.2
InChI Key:
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Description

Methyl 5-formyl-2,4-dimethoxybenzoate (MFD) is an important organic compound that is used in a variety of scientific research applications. It is a compound that can be synthesized relatively easily and is often used as a starting material in various reactions. MFD is a versatile compound that has a wide range of applications in the fields of chemistry, biology, and biochemistry.

Scientific Research Applications

Methyl 5-formyl-2,4-dimethoxybenzoate is used in a variety of scientific research applications. It is often used as a starting material in organic synthesis reactions. It is also used to study the properties of organic compounds and to develop new organic compounds. methyl 5-formyl-2,4-dimethoxybenzoate is also used as a reagent in the synthesis of various heterocyclic compounds. In addition, it is used in the synthesis of pharmaceutical compounds and in the study of enzyme kinetics.

Mechanism of Action

Methyl 5-formyl-2,4-dimethoxybenzoate is a versatile compound that can be used in a variety of scientific research applications. Its mechanism of action is dependent on the specific application. In general, methyl 5-formyl-2,4-dimethoxybenzoate acts as a reactant in organic synthesis reactions, as a reagent in the synthesis of heterocyclic compounds, and as a reagent in the study of enzyme kinetics.
Biochemical and Physiological Effects
Methyl 5-formyl-2,4-dimethoxybenzoate has not been studied in detail for its biochemical and physiological effects. However, it is known to be relatively nontoxic and is not known to have any adverse effects on humans or animals.

Advantages and Limitations for Lab Experiments

Methyl 5-formyl-2,4-dimethoxybenzoate is a relatively easy compound to synthesize and is often used as a starting material in various reactions. It is also relatively nontoxic and is not known to have any adverse effects on humans or animals. However, it is not always easy to obtain and can be expensive. In addition, it can be difficult to store and handle due to its volatility.

Future Directions

Methyl 5-formyl-2,4-dimethoxybenzoate has a wide range of potential applications in the fields of chemistry, biology, and biochemistry. Future research could focus on the use of methyl 5-formyl-2,4-dimethoxybenzoate in the synthesis of new organic compounds, the study of enzyme kinetics, and the development of new pharmaceutical compounds. In addition, further research could be conducted to explore the biochemical and physiological effects of methyl 5-formyl-2,4-dimethoxybenzoate. Finally, research could be conducted to develop new methods for synthesizing methyl 5-formyl-2,4-dimethoxybenzoate and to develop new methods for storing and handling the compound.

Synthesis Methods

Methyl 5-formyl-2,4-dimethoxybenzoate can be synthesized using a variety of methods. One of the most common methods is the reaction of 5-formyl-2,4-dimethoxybenzoyl chloride with methanol in the presence of a base such as sodium hydroxide. The reaction results in the formation of methyl 5-formyl-2,4-dimethoxybenzoate and sodium chloride. Another method involves the reaction of 5-formyl-2,4-dimethoxybenzaldehyde with dimethoxymethane in the presence of a base such as potassium carbonate.

properties

{ "Design of the Synthesis Pathway": "The synthesis of methyl 5-formyl-2,4-dimethoxybenzoate can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2,4-dimethoxybenzoic acid", "methyl iodide", "sodium hydride", "chromium trioxide", "acetic anhydride", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "sodium chloride", "water" ], "Reaction": [ "Step 1: Esterification of 2,4-dimethoxybenzoic acid with methanol and sulfuric acid to form methyl 2,4-dimethoxybenzoate.", "Step 2: Methylation of methyl 2,4-dimethoxybenzoate with methyl iodide and sodium hydride to form methyl 5-methoxy-2,4-dimethoxybenzoate.", "Step 3: Oxidation of methyl 5-methoxy-2,4-dimethoxybenzoate with chromium trioxide and acetic anhydride to form methyl 5-formyl-2,4-dimethoxybenzoate.", "Step 4: Reduction of methyl 5-formyl-2,4-dimethoxybenzoate with sodium borohydride and hydrochloric acid to form methyl 5-methoxy-2,4-dimethoxybenzoate.", "Step 5: Hydrolysis of methyl 5-methoxy-2,4-dimethoxybenzoate with sodium hydroxide and water to form methyl 5-formyl-2,4-dimethoxybenzoate." ] }

CAS RN

39503-63-4

Product Name

methyl 5-formyl-2,4-dimethoxybenzoate

Molecular Formula

C11H12O5

Molecular Weight

224.2

Purity

95

Origin of Product

United States

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